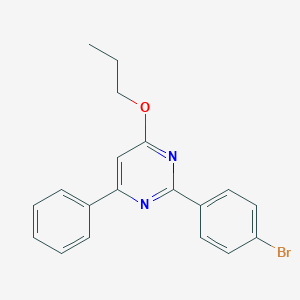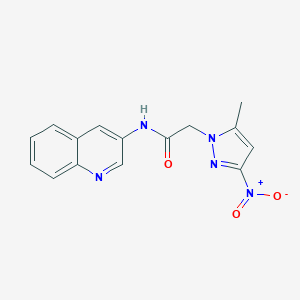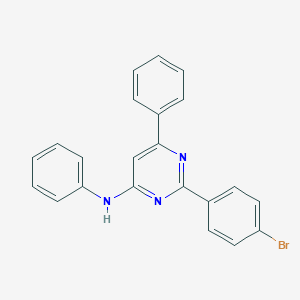![molecular formula C14H10BrClN2S B395648 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine CAS No. 300695-61-8](/img/structure/B395648.png)
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position, a chlorophenylsulfanyl group at the 2-position, and a methyl group attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , which could suggest similar properties for this compound.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that these processes could potentially be influenced by environmental conditions such as temperature, light, and the presence of certain chemicals.
Preparation Methods
The synthesis of 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Bromine Atom: Bromination of the imidazo[1,2-a]pyridine core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group is introduced through nucleophilic substitution reactions, where a chlorophenylthiol reacts with the brominated imidazo[1,2-a]pyridine intermediate.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or the chlorophenylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and chlorophenylsulfanyl groups, resulting in different biological activities and chemical reactivity.
3-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
2-{[(4-Chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2S/c15-14-12(17-13-3-1-2-8-18(13)14)9-19-11-6-4-10(16)5-7-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCHKMBTWPJTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395568.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B395570.png)

![2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B395574.png)
![6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine](/img/structure/B395576.png)
![N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B395577.png)
![3-Iodobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395580.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395581.png)


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methylbenzenesulfonamide](/img/structure/B395588.png)
![ethyl N-[5-chloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B395589.png)
